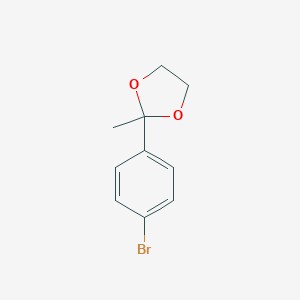

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Overview

Description

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a 4-bromophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-bromobenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane is frequently used as an intermediate in the synthesis of more complex organic molecules. It can facilitate the creation of various derivatives through reactions with nucleophiles or electrophiles.

Table 1: Common Reactions and Products

| Reaction Type | Common Reagents | Example Products |

|---|---|---|

| Substitution | Sodium azide, potassium thiolate | 2-(4-azido-3-methylphenyl)-2-methyl-1,3-dioxolane |

| Oxidation | Potassium permanganate | 2-(4-bromo-3-methylbenzaldehyde)-2-methyl-1,3-dioxolane |

| Reduction | Lithium aluminum hydride | 2-(3-methylphenyl)-2-methyl-1,3-dioxolane |

Biological Applications

Recent studies have investigated the biological activity of this compound, particularly its potential antibacterial and antifungal properties. For instance, a study focused on the synthesis of derivatives aimed at enhancing antifungal efficacy demonstrated that certain analogs exhibited significant activity against various fungal strains.

Case Study: Antifungal Activity

A study conducted by Płachta et al. explored the antimicrobial effects of 4-[4-(adamant-1-yl)phenoxymethyl]-2-(4-bromophenyl)-2-methyl-1,3-dioxolane. The results indicated that while some compounds reduced the effectiveness of standard antifungal agents like econazole and miconazole against Candida spp., they did not affect fluconazole's activity .

Medicinal Chemistry

The compound has been explored for its potential use in drug development. Its structural features make it suitable for designing new therapeutic agents targeting specific biological pathways. The interactions of this compound with biological targets are being studied to understand its mechanism of action better.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Uses |

|---|---|

| Antimicrobial Agents | Development of new antifungal/bacterial agents |

| Drug Design | Modifications to enhance bioactivity |

| Targeted Therapies | Investigation into enzyme/receptor interactions |

Industrial Applications

In addition to its laboratory uses, this compound is also utilized in industrial settings for producing materials with specific properties such as polymers or resins.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the dioxolane ring contribute to its binding affinity and specificity. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

2-(4-Bromophenyl)-1,3-dioxolane: Lacks the methyl group, which can affect its reactivity and applications.

2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane: Substitutes bromine with chlorine, leading to differences in chemical behavior and biological activity.

2-(4-Methylphenyl)-2-methyl-1,3-dioxolane: Substitutes bromine with a methyl group, altering its electronic properties and reactivity.

Uniqueness: 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane is unique due to the presence of both the bromine atom and the methyl group, which together influence its chemical reactivity and potential applications. The bromine atom provides a site for further functionalization, while the methyl group can affect the compound’s steric and electronic properties.

Biological Activity

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring and a bromophenyl substituent. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁BrO₂

- Molecular Weight : Approximately 229.1 g/mol

- CAS Number : 4360-68-3

The presence of the bromine atom on the phenyl ring enhances its reactivity and potential interactions with biological targets. The dioxolane ring contributes to its stability and solubility in various solvents, which is advantageous for biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In a study evaluating various derivatives, compounds containing the bromophenyl moiety demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| E. coli | 64 µg/mL | |

| N-(4-(4-bromophenyl)thiazol-2-yl) | Various Gram-positive | Varies |

These findings suggest that modifications to the structure can enhance or reduce antimicrobial efficacy.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer activity. For instance, when tested against human lung cancer cells (A549), it reduced cell viability by approximately 61% at certain concentrations .

Table 2: Anticancer Activity Against A549 Cells

| Compound | Cell Viability Reduction (%) | Concentration (µM) |

|---|---|---|

| This compound | 61 | 50 |

| Control | 100 | - |

The mechanism of action appears to involve the modulation of specific cellular pathways related to apoptosis and cell cycle regulation .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The bromine atom enhances binding affinity to enzymes or receptors involved in cell signaling pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could also modulate receptor activity that influences apoptosis and cell survival.

Case Studies

A notable study explored the synthesis and biological evaluation of derivatives based on this compound. The results indicated that structural modifications significantly impacted both antimicrobial and anticancer activities. For example, derivatives with additional functional groups showed enhanced potency against specific cancer cell lines compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane, and how should data be interpreted?

- Methodological Answer : Use 1H/13C NMR to confirm the dioxolane ring structure and bromophenyl substitution pattern. The methyl group (2-methyl) will appear as a singlet in 1H NMR (~1.5–1.7 ppm), while the aromatic protons will show splitting patterns consistent with para-substitution. Mass spectrometry (EI-MS or HRMS) should confirm the molecular ion peak at m/z 256–258 (M+ with bromine isotope pattern) . For structural ambiguity, combine with FT-IR to verify the C-Br stretch (~550–600 cm⁻¹) and C-O-C vibrations (~1,100–1,250 cm⁻¹) .

Q. How can researchers optimize the synthesis of this compound while minimizing side reactions?

- Methodological Answer : Employ a two-step process : (1) Bromination of 4-methylacetophenone followed by (2) protection with ethylene glycol under acid catalysis (e.g., p-TsOH). Key parameters include:

- Temperature control : Maintain ≤80°C during acetal formation to prevent retro-aldol side reactions.

- Solvent selection : Use toluene for azeotropic removal of water to drive the reaction to completion.

- Stoichiometry : A 1:2 molar ratio of ketone to ethylene glycol ensures full conversion .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is sensitive to hydrolysis (due to the dioxolane ring) and UV light (due to the bromophenyl group). Store under inert gas (N₂/Ar) at 2–8°C in amber vials. For long-term stability, avoid protic solvents (e.g., MeOH, H₂O) and monitor via TLC (silica gel, hexane:EtOAc 8:2) for degradation .

Q. How can researchers separate this compound from reaction byproducts?

- Methodological Answer : Use column chromatography with a silica gel stationary phase and a gradient elution (hexane → hexane:EtOAc 9:1). For scale-up, consider distillation under reduced pressure (boiling point ~250–260°C at 10 mmHg) . Advanced purification may involve recrystallization from ethanol/water mixtures (yield: ~70–80%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanism of dioxolane formation in this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model the acid-catalyzed cyclization step. Key analyses include:

- Transition state identification : Map the energy profile for ethylene glycol addition and water elimination.

- Natural Bond Orbital (NBO) analysis : Assess charge distribution to explain regioselectivity.

- Compare results with experimental kinetic data (e.g., activation energy from Arrhenius plots) to validate the mechanism .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Address discrepancies (e.g., unexpected NMR splitting) using:

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.

- 2D NMR (COSY, NOESY) : Confirm coupling networks and spatial proximity of protons.

- X-ray crystallography : Resolve absolute configuration and crystal packing effects .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (toluene vs. THF). Analyze via ANOVA to identify significant factors. For example:

- Main effects : Catalyst loading has the highest impact on yield (p < 0.05).

- Interaction effects : High temperature + THF reduces selectivity due to side reactions.

Optimize using response surface methodology (RSM) .

Q. What advanced techniques validate the compound’s role in organometallic coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Use Pd-catalyzed cross-coupling with arylboronic acids. Key steps:

- In situ monitoring : Track reaction progress via 19F NMR (if fluorinated partners are used).

- Hammett analysis : Correlate substituent effects with reaction rates to assess electronic influence of the bromophenyl group.

- DFT-based mechanistic studies : Compare calculated vs. experimental activation barriers for transmetalation .

Properties

IUPAC Name |

2-(4-bromophenyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOGBVQXIQGBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346781 | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4360-68-3 | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4360-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-BROMOPHENYL)-2-METHYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S12LS93RDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.